Structure Elucidation of ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE: A Methodical Approach
Structure Elucidation of ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE: A Methodical Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in vital biological molecules like histidine and purine nucleotides underscores its significance.[1] Consequently, the precise synthesis and unequivocal structural verification of novel imidazole derivatives are paramount in the drug discovery and development pipeline.[3][4] This guide provides a comprehensive, technically-grounded framework for the structure elucidation of a specific derivative, Ethyl 1-methylimidazole-5-carboxylate. We will move beyond a simple listing of techniques to explore the synergistic interplay of modern spectroscopic and crystallographic methods. The focus will be on the causality behind experimental choices, ensuring a self-validating system of protocols for researchers.
Introduction: The Significance of the Target Molecule
Ethyl 1-methylimidazole-5-carboxylate (C₇H₁₀N₂O₂) is a heterocyclic compound featuring the core imidazole scaffold. The strategic placement of the N-methyl group and the ethyl carboxylate moiety makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[5] Accurate characterization is not merely an academic exercise; it is a critical quality control step that ensures the identity, purity, and stability of the molecule, which directly impacts downstream biological and pharmacological assessments. This guide details the integrated analytical workflow required to confirm its structure with the highest degree of confidence.
Molecular Profile:
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Molecular Formula: C₇H₁₀N₂O₂
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Molecular Weight: 154.17 g/mol [6]
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IUPAC Name: ethyl 1-methyl-1H-imidazole-5-carboxylate[6]
Caption: 2D structure of Ethyl 1-methylimidazole-5-carboxylate.
The Analytical Workflow: A Multi-Pronged Strategy
The definitive confirmation of a chemical structure is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The workflow begins with spectroscopic analyses (NMR, MS, IR) to piece together the molecular framework, followed by the ultimate confirmation of 3D architecture through X-ray crystallography.
Caption: Integrated workflow for structure elucidation.
Spectroscopic Characterization
Spectroscopic methods provide the foundational data for determining the molecular formula, identifying functional groups, and mapping the connectivity of the atoms.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a precise mass measurement.
Expected Results: For Ethyl 1-methylimidazole-5-carboxylate (C₇H₁₀N₂O₂), the expected exact mass of the molecular ion [M]⁺ is 154.0742 Da.[6] The mass spectrum will be dominated by this peak, confirming the molecular weight and elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode.
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Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-300).
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Analysis: Identify the peak corresponding to the molecular ion [M]⁺ and the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical mass to confirm the elemental composition.
| Ion | Theoretical m/z | Observed m/z | Interpretation |
| [M]⁺ | 154.0742 | ~154.074 | Molecular Ion |
| [M+H]⁺ | 155.0820 | ~155.082 | Protonated Molecule |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds. The frequencies of these vibrations are characteristic of the functional groups present.
Expected Results: The IR spectrum will provide clear evidence for the key functional groups: the ester carbonyl (C=O) and the C-N/C=N bonds of the imidazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Background Scan: Run a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
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Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3100-3150 | C-H stretch | Aromatic (Imidazole Ring) | Confirms the presence of the imidazole ring C-H bonds. |
| ~2900-3000 | C-H stretch | Aliphatic (Methyl, Ethyl) | Confirms the presence of sp³ C-H bonds. |
| ~1700-1725 | C=O stretch | Ester | Strong, sharp peak confirming the carboxylate group. [8] |
| ~1500-1600 | C=N, C=C stretch | Imidazole Ring | Indicates the aromatic ring structure. |
| ~1100-1250 | C-O stretch | Ester | Confirms the ester linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms, particularly hydrogen (¹H) and carbon (¹³C).
¹H NMR: The Proton Environment ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected Results: The spectrum should show four distinct signals corresponding to the two imidazole ring protons, the N-methyl protons, and the two sets of protons from the ethyl group.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-8.0 | Singlet (s) | 1H | Imidazole H-2 or H-4 |
| ~7.0-7.5 | Singlet (s) | 1H | Imidazole H-4 or H-2 |
| ~4.2-4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.8-4.0 | Singlet (s) | 3H | N-CH₃ |
| ~1.2-1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR: The Carbon Backbone ¹³C NMR identifies all unique carbon atoms in the molecule.
Expected Results: The spectrum should display seven distinct peaks, one for each carbon atom in the molecule.
| Predicted Shift (δ, ppm) | Assignment |
| ~160-165 | C =O (Ester) |
| ~135-145 | Imidazole C-2 or C-4 |
| ~120-135 | Imidazole C-4 or C-2 |
| ~115-125 | Imidazole C-5 |
| ~60-65 | -O-CH₂ -CH₃ |
| ~30-35 | N-CH₃ |
| ~14-16 | -O-CH₂-CH₃ |
Experimental Protocol: NMR Spectroscopy (300-500 MHz)
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
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Instrument Tuning: Place the sample in the spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.
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¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence.
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¹³C NMR Acquisition: Acquire the ¹³C spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.
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Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Integrate the ¹H signals and reference the chemical shifts to TMS.
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(Optional) 2D NMR: For unambiguous assignment, run 2D NMR experiments like COSY (connects coupled protons) and HSQC/HMBC (connects protons to carbons).
Definitive Structure Confirmation: Single-Crystal X-ray Diffraction
While spectroscopy provides a robust hypothesis for the structure, only X-ray crystallography can deliver an unambiguous 3D model of the molecule in the solid state.[9]
Principle: When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern can be mathematically analyzed to determine the precise location of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: This is the most critical and often challenging step. The goal is to grow a single, defect-free crystal suitable for diffraction. A common method is slow evaporation:
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Create a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).
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Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
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Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
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Data Collection: Mount the crystal in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion and radiation damage. The diffractometer rotates the crystal while irradiating it with X-rays, collecting thousands of diffraction spots.
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Structure Solution and Refinement:
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The diffraction data is processed to determine the unit cell dimensions and symmetry.
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Computational methods are used to solve the "phase problem" and generate an initial electron density map.
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An atomic model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
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The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, from which the molecular structure can be visualized. The data from a study on the closely related Ethyl 1-methylimidazole-2-carboxylate shows the molecule is nearly planar, a characteristic that would be confirmed for our target molecule.[9]
Conclusion
The structure elucidation of Ethyl 1-methylimidazole-5-carboxylate is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the molecular formula. IR spectroscopy identifies the key functional groups. NMR spectroscopy maps out the proton and carbon framework, establishing atomic connectivity. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, multi-faceted approach is indispensable in modern chemical research and drug development, ensuring that the molecules being advanced for further study are precisely what they are intended to be.
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